molecular formula C12H11FN2O B13632665 1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one

1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one

Cat. No.: B13632665
M. Wt: 218.23 g/mol
InChI Key: KRWAVMHAUAZKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one is a fluorinated aromatic ketone featuring a substituted imidazole ring. Its molecular formula is C₁₂H₁₁FN₂O, with a molecular weight of 218.23 g/mol and a purity of 98% . The compound is characterized by a fluoro substituent at the 5-position of the phenyl ring and a 2-methyl-1H-imidazol-1-yl group at the 2-position.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

1-[5-fluoro-2-(2-methylimidazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H11FN2O/c1-8(16)11-7-10(13)3-4-12(11)15-6-5-14-9(15)2/h3-7H,1-2H3

InChI Key

KRWAVMHAUAZKRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)F)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one involves several steps. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Chemical Reactions Analysis

Reduction of the Ketone Group

The acetyl group (-COCH₃) undergoes reduction to form secondary alcohols or alkanes under standard conditions:

  • Catalytic Hydrogenation : Using H₂ and palladium catalysts (e.g., Pd/C) yields 1-(5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl)ethanol.

  • Borohydride Reduction : NaBH₄ or LiAlH₄ selectively reduces the ketone to the corresponding alcohol without affecting the imidazole ring.

Example Reaction:

1-(5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-oneNaBH41-(5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl)ethanol\text{1-(5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one} \xrightarrow{\text{NaBH}_4} \text{1-(5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl)ethanol}

Electrophilic Substitution on the Imidazole Ring

The imidazole ring’s electron-rich nature facilitates electrophilic substitution. Key reactions include:

  • Halogenation : Bromination with Br₂/FeBr₃ introduces bromine at the C-4 or C-5 position of the imidazole .

  • Nitration : HNO₃/H₂SO₄ generates nitro-imidazole derivatives, useful for further functionalization .

Regioselectivity :

ElectrophilePosition of SubstitutionProduct Application
Br₂C-4 or C-5Antiviral analogs
NO₂⁺C-4Intermediate for drug design

Suzuki-Miyaura Coupling

The aryl fluoride moiety may participate in cross-coupling reactions if activated. For example:

  • Borylation : Conversion to a boronic ester enables coupling with aryl halides under Pd catalysis .

Limitations : Fluorine’s poor leaving-group ability necessitates harsh conditions (e.g., microwave irradiation) .

Nucleophilic Aromatic Substitution

The fluorine atom at the phenyl ring’s 5-position can undergo substitution with strong nucleophiles (e.g., amines or alkoxides) under high-temperature or microwave-assisted conditions .

Example :

Ar-F+NH2RΔAr-NHR+HF\text{Ar-F} + \text{NH}_2\text{R} \xrightarrow{\Delta} \text{Ar-NHR} + \text{HF}

Condensation Reactions

The ketone group participates in condensation with hydrazines or hydroxylamines:

  • Hydrazone Formation : Reaction with hydrazine yields hydrazone derivatives, precursors for heterocyclic scaffolds.

  • Oxime Synthesis : Hydroxylamine hydrochloride forms oximes, useful in crystallography or biological studies.

Conditions :

ReagentProductApplication
NH₂NH₂·H₂OHydrazoneAnticancer agent synthesis
NH₂OH·HClOximeMetal-chelating studies

Imidazole Ring Functionalization

The methyl group on the imidazole can be oxidized or alkylated:

  • Oxidation : KMnO₄ or CrO₃ converts the methyl group to a carboxylic acid .

  • Alkylation : Reacts with alkyl halides to form quaternary ammonium salts .

Metal Coordination

The imidazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺ or Zn²⁺), forming complexes with potential catalytic or therapeutic applications .

Example :

Compound+Cu(OAc)2Cu(II)-imidazole complex\text{Compound} + \text{Cu(OAc)}_2 \rightarrow \text{Cu(II)-imidazole complex}

Scientific Research Applications

1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
1-(5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one 5-Fluoro, 2-(2-methyl-1H-imidazol-1-yl) 218.23 Electron-withdrawing fluoro group enhances electrophilicity; methyl on imidazole reduces steric hindrance.
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one 2-Chloro, 1-methyl 158.60 Chloro substituent increases lipophilicity; methyl at N1 stabilizes imidazole ring.
1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one 2-Ethenyl, 5-methyl 150.18 Ethenyl group introduces conjugation potential; methyl at C5 modulates steric effects.
1-[5-Fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one 5-Fluoro, 2-(1H-imidazol-1-yl) 216.22 Lack of methyl on imidazole increases hydrogen-bonding capability.
2-(1H-Benzo[d]imidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one Benzimidazole, ethyl, dihydroxyphenyl 296.32 Extended aromatic system (benzimidazole) enhances π-π stacking; dihydroxy groups enable chelation.

Key Observations :

  • Electron-Withdrawing Groups : The fluoro substituent in the target compound increases electrophilicity compared to chloro or ethenyl groups in analogs .
  • Aromatic Systems : Benzimidazole-containing derivatives (e.g., ) exhibit higher molecular weights and enhanced planar structures, favoring interactions with biological targets.

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Solubility Stability Reference
1-(5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one Not reported Likely polar aprotic solvents (DMF, DMSO) Stable under inert conditions
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) 137.3–138.5 Ethanol, THF Sensitive to moisture
1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one Not reported Ethyl acetate, DCM Air-sensitive due to ethenyl group

Key Observations :

  • The target compound’s solubility profile aligns with polar aprotic solvents, similar to sulfonyl-containing analogs (e.g., ).

Key Observations :

  • The synthesis of the target compound may parallel imidazole-forming reactions reported in , such as condensation of aldehydes with diamines under acidic conditions.

Biological Activity

1-(5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for 1-(5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one is C12H13FN2OC_{12}H_{13}FN_2O, with a molecular weight of approximately 220.25 g/mol. The structure features a phenyl group substituted with a fluorine atom and an imidazole moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (µg/mL)
5-Fluorobenzimidazole derivativeS. aureus8
5-Fluorobenzimidazole derivativeC. difficile128
5-Fluorobenzimidazole derivativeK. pneumoniae128
5-Fluorobenzimidazole derivativeP. aeruginosa64

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines, particularly A549 human pulmonary cancer cells. Studies indicate that the introduction of specific substituents significantly enhances the cytotoxic effects against these cancer cells. For instance, one study reported a reduction in cell viability by up to 67.4% at certain concentrations .

Table 2: Anticancer Activity in A549 Cells

CompoundViability (%)p-value
Parent compound87.4-
Methyl-substituted derivative59.5<0.0001
Dichloro-substituted derivative24.5<0.0001

The mechanisms underlying the biological activity of 1-(5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one are still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in interacting with biological targets, potentially inhibiting key enzymes involved in cellular processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Modifications to the imidazole and phenyl rings can lead to variations in biological activity, as seen in preclinical studies where different substituents affected both potency and selectivity against various pathogens .

Case Studies

In one notable study, researchers synthesized a series of imidazole derivatives, including our compound of interest, and evaluated their antimicrobial and anticancer properties using standardized assays. The results indicated that compounds with fluorine substitutions showed enhanced activity compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated acetophenone intermediates can react with 2-methylimidazole under basic conditions (e.g., KOH/ethanol) to introduce the imidazole moiety. Similar methods are described for analogous compounds in and , where substituted phenyl ketones are coupled with heterocycles .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and imidazole ring integration (as demonstrated in and ) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl (C=O) and C-F stretches.

Q. What biological activities are reported for structurally related imidazole-containing compounds?

  • Methodological Answer : Imidazole derivatives exhibit antifungal properties ( ) and enzyme inhibition (e.g., sphingosine 1-phosphate lyase in ). Bioactivity screening often involves in vitro assays against fungal strains or enzyme targets, followed by in vivo validation in rodent models .

Advanced Research Questions

Q. How can regioselectivity challenges during imidazole substitution be addressed in synthesis?

  • Methodological Answer : Regioselectivity is influenced by reaction conditions. For example, using bulky bases (e.g., LDA) or microwave-assisted synthesis can favor substitution at the less hindered nitrogen of the imidazole ring. highlights the use of temperature control and catalyst selection to optimize yields .

Q. What computational approaches are used to predict electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. applied DFT to analyze substituent effects on bioactivity in related imidazole derivatives .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement?

  • Methodological Answer : Use SHELXL ( ) for iterative refinement, incorporating restraints for disordered atoms. Tools like ORTEP-3 ( ) visualize hydrogen bonding and validate thermal ellipsoids. For twinned data, the TWIN/BASF commands in SHELXTL improve accuracy .

Q. What strategies enhance Structure-Activity Relationship (SAR) studies for optimizing bioactivity?

  • Methodological Answer : Systematic substitution of the fluorophenyl or imidazole groups is analyzed via:

  • In silico docking (e.g., AutoDock) to predict binding affinities.
  • In vitro dose-response assays to measure IC50 values. used this approach to develop S1PL inhibitors .

Q. How are hydrogen-bonding interactions analyzed in crystal structures of similar compounds?

  • Methodological Answer : Hydrogen-bonding networks are mapped using Mercury or PLATON. and describe O–H⋯N interactions stabilizing crystal packing, validated via X-ray diffraction and SHELXL refinement .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR chemical shift data across studies?

  • Methodological Answer : Variations arise from solvent effects, concentration, or instrument calibration. Cross-validate using DEPT/HSQC experiments ( ) and compare with databases (e.g., SDBS). For example, and report δ~7.7–8.3 ppm for imidazole protons, consistent with aromatic deshielding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.